Superior NK3 Receptor Selectivity vs. Neurokinin Receptor Subtypes
Fezolinetant exhibits exceptional selectivity for the NK3 receptor. Its binding affinity (Ki = 19.9-22.1 nM) is >450-fold higher for NK3 than for NK1 or NK2 receptors [1]. This level of selectivity is critical for avoiding off-target effects associated with NK1 or NK2 antagonism. While other NK3 antagonists exist, quantitative selectivity data for direct comparators like Pavinetant or Talnetant is not uniformly reported in the same assay format, making fezolinetant's well-characterized profile a benchmark for in-class comparisons.
| Evidence Dimension | Receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Ki (NK3) = 19.9-22.1 nM; >450-fold selectivity vs. NK1/NK2 |
| Comparator Or Baseline | NK1 and NK2 receptors |
| Quantified Difference | >450-fold higher affinity for NK3 vs. NK1/NK2 |
| Conditions | Human NK3 receptor binding assay |
Why This Matters
High target selectivity minimizes off-target pharmacology, reducing the risk of side effects unrelated to VMS and ensuring a cleaner safety profile for therapeutic use.
- [1] DrugCentral. fezolinetant. DrugCentral 2023. Available at: https://drugcentral.org/drugcard/5729/view. View Source
